molecular formula C14H13ClN4OS B2483146 N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379996-07-1

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No. B2483146
CAS RN: 2379996-07-1
M. Wt: 320.8
InChI Key: WCRUCZXTHPTXQZ-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines have been studied extensively as quinazoline analogs . They have shown antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic effects . Particularly, pyrido[2,3-d]pyrimidines have been shown to be effective against certain culture of tumor cell lines .


Synthesis Analysis

The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a pyrazolo[3,4-d]pyrimidine core and various substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .

Mechanism of Action

While the specific mechanism of action for “N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine” is not available, related compounds have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for research on these compounds could involve further exploration of their anticancer activity and potential applications in other therapeutic areas . The development of new therapies using pyridopyrimidine derivatives is an active area of research .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-20-11(12-2-3-13(15)21-12)7-17-14-9-4-5-16-6-10(9)18-8-19-14/h2-6,8,11H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRUCZXTHPTXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC2=C1C=CN=C2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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